molecular formula C5H8F3NO3 B14267248 4,4,4-Trifluoro-3-hydroxy-L-valine CAS No. 155892-19-6

4,4,4-Trifluoro-3-hydroxy-L-valine

Cat. No.: B14267248
CAS No.: 155892-19-6
M. Wt: 187.12 g/mol
InChI Key: RSCUBJJIMXDWHW-DPAZEOEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-Trifluoro-3-hydroxy-L-valine is a fluorinated amino acid derivative It is characterized by the presence of three fluorine atoms attached to the terminal carbon of the valine side chain, along with a hydroxyl group on the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-hydroxy-L-valine typically involves the introduction of fluorine atoms into the valine structure. One common method is the fluorination of valine derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base. The reaction conditions often include low temperatures and inert atmospheres to prevent side reactions and degradation of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-hydroxy-L-valine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group can yield 4,4,4-trifluoro-3-oxo-L-valine, while reduction can produce 4,4,4-trifluoro-L-valine .

Scientific Research Applications

4,4,4-Trifluoro-3-hydroxy-L-valine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-L-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity by forming strong interactions with the target site. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluoro-3-hydroxy-L-valine is unique due to the combination of the trifluoromethyl group and the hydroxyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

155892-19-6

Molecular Formula

C5H8F3NO3

Molecular Weight

187.12 g/mol

IUPAC Name

(2S)-2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid

InChI

InChI=1S/C5H8F3NO3/c1-4(12,5(6,7)8)2(9)3(10)11/h2,12H,9H2,1H3,(H,10,11)/t2-,4?/m1/s1

InChI Key

RSCUBJJIMXDWHW-DPAZEOEGSA-N

Isomeric SMILES

CC([C@@H](C(=O)O)N)(C(F)(F)F)O

Canonical SMILES

CC(C(C(=O)O)N)(C(F)(F)F)O

Origin of Product

United States

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